molecular formula C20H18F6N2O2 B2487248 N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 1448045-42-8

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No. B2487248
CAS RN: 1448045-42-8
M. Wt: 432.366
InChI Key: ROJBLBAAKVHOKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds involves complex reactions often aiming to introduce or modify specific functional groups to achieve desired properties. For example, the synthesis of derivatives like 3-oxo-3-phenyl-N-(2-pyridyl)propanamide, which share similar structural motifs, emphasizes the importance of double hydrogen bonding and intramolecular charge transfer for their function as photooxidation retardants in polymers (Hanna & Girges, 1990).

Molecular Structure Analysis

Molecular structure determination, using techniques such as NMR and X-ray crystallography, is crucial for understanding the chemical behavior of compounds. Studies on compounds like 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide showcase the utility of these techniques in elucidating crystal structures, which in turn influences their application as fluorescent ATRP initiators in polymerizations (Kulai & Mallet-Ladeira, 2016).

Chemical Reactions and Properties

Chemical properties of related compounds reveal their potential in various applications. For instance, the ability of certain derivatives to resist photooxidation when added to polymers demonstrates their role as UV absorbers and photooxidation retardants, highlighting their chemical reactivity and interaction with light (Hanna & Girges, 1990).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are determined by their molecular configuration. Research on polymorphic forms of similar compounds illustrates the challenge in characterizing these properties due to the subtle differences in crystal structures, which can significantly affect their physical behavior (Vogt et al., 2013).

properties

IUPAC Name

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F6N2O2/c21-19(22,23)12-27-18(30)11-14-3-8-16(9-4-14)28-17(29)10-5-13-1-6-15(7-2-13)20(24,25)26/h1-4,6-9H,5,10-12H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJBLBAAKVHOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(4-(trifluoromethyl)phenyl)propanamide

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